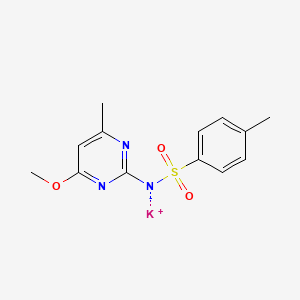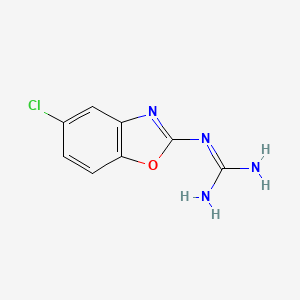![molecular formula C16H26N2O3S B5069709 2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5069709.png)
2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a class of organic compounds widely studied for their diverse biological activities and chemical properties. While the exact compound “2,3,4-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide” does not have direct research available, insights can be derived from studies on related sulfonamide compounds, which have been explored for their potential in medicinal chemistry, including as inhibitors for various biological targets.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For example, novel sulfonamides have been synthesized starting from substituted benzaldehydes or benzylidene derivatives, demonstrating a variety of methods to introduce functional groups that affect the compounds' biological activities (Gul et al., 2016; Kumar et al., 2020).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like FTIR, NMR, and mass spectroscopy are commonly employed to confirm the molecular structure of sulfonamides. These techniques help in determining the configuration, conformation, and overall molecular geometry, providing insights into how these aspects influence the compound's chemical behavior and interaction with biological targets (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, reflecting their versatile chemical properties. They can act as ligands in coordination compounds, showing different binding modes to metal ions, which can be explored for designing metal-based drugs or catalysts (Durán et al., 2002).
Physical Properties Analysis
The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their formulation and application in medicinal chemistry. These properties are determined by the compound's molecular structure, with variations in substituents leading to significant differences in behavior and functionality (Petrov et al., 2006).
Chemical Properties Analysis
The chemical behavior of sulfonamides, including their reactivity, stability, and interaction with biological molecules, is influenced by their functional groups and molecular structure. Studies have explored sulfonamides as inhibitors for enzymes like carbonic anhydrase, highlighting their potential in therapeutic applications (Nocentini et al., 2016).
properties
IUPAC Name |
2,3,4-trimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-13-5-6-16(15(3)14(13)2)22(19,20)17-7-4-8-18-9-11-21-12-10-18/h5-6,17H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNINOTAAUQVAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCCN2CCOCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5069652.png)
![8-[2-(2,4-dichlorophenoxy)ethoxy]quinoline](/img/structure/B5069654.png)

![1-(4-chloro-2,5-dimethoxyphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069666.png)
![1-(4-chlorophenyl)-2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5069687.png)
![4-chloro-N-(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5069701.png)
![N-[2-(2-chloro-5-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5069716.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5069719.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3,6-trifluorobenzamide](/img/structure/B5069731.png)
![4,4'-{[5-(4-chlorophenyl)-2-furyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5069740.png)

